molecular formula C8H5N3 B122306 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 146767-63-7

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No. B122306
M. Wt: 143.15 g/mol
InChI Key: YSSSUMUGHHKGCO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the broader class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can exhibit various substituents that significantly alter their chemical and physical properties. The presence of the carbonitrile group (-CN) at the 5-position of the pyridine ring is a distinctive feature that can influence the reactivity and interaction of the molecule with other chemical entities.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through several routes. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridines has been explored through five different methods, including modifications of the Madelung and Fischer syntheses, which are traditionally used for indole preparation . Similarly, 1H-pyrazolo[3,4-b]pyridines, which are structurally related to 1H-pyrrolo[3,2-b]pyridines, have been synthesized from preformed pyrazole or pyridine rings . These methods highlight the versatility in the synthetic approaches that can be adapted for the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile was confirmed by X-ray crystallographic analysis . This suggests that similar analytical methods could be employed to determine the precise molecular structure of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Chemical Reactions Analysis

Pyrrolopyridine derivatives exhibit a range of reactivity patterns. For instance, 1H-pyrrolo[2,3-b]pyridines have been shown to undergo various electrophilic substitution reactions such as nitration, bromination, and iodination, predominantly at the 3-position . These reactions are crucial for further functionalization of the core structure and could be relevant for the chemical manipulation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as the carbonitrile group can affect the compound's polarity, solubility, and stability. The reactivity of the carbonitrile group in coordination reactions has been demonstrated in the formation of metal complexes, as seen in the reaction of pyridine-2-carbonitrile with various metal salts . This suggests that 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile could also form coordination complexes with metals, which could be of interest in materials science or catalysis.

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a chemical compound with various applications in scientific research, particularly in organic chemistry and material science. The compound and its derivatives have been synthesized and characterized in several studies:

  • Synthesis Techniques : Salaheldin et al. (2010) described an easy preparation of derivatives of 4-amino-1H-pyrrole-3-carbonitrile, transforming them into substituted pyrrolo[3,2-b]pyridines. This transformation was achieved through the Friedlander reaction, which was enhanced using microwave irradiation for higher conversion and shorter reaction times (Salaheldin et al., 2010).

  • Structural and Optical Properties : Zedan et al. (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, including a compound similar to 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. Their study included X-ray diffraction, optical function calculation, and the fabrication of heterojunctions, demonstrating significant potential in material science (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Kinase Inhibitor Synthesis : Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor incorporating a derivative of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. This involved an alternate azide intermediate and addressed safety hazards and trace metal contamination (Arunachalam et al., 2019).

Applications in Drug Research and Material Science

This compound and its derivatives have shown relevance in various fields, including pharmaceutical research and materials science:

  • SARS CoV-2 Research : Venkateshan et al. (2020) conducted a study involving azafluorene derivatives related to 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile for SARS CoV-2 RdRp inhibition. This included molecular docking analysis, highlighting the compound's potential in antiviral drug research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

  • Electronic and Optical Devices : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups, closely related to 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. These compounds demonstrated potential in fabricating electronic and optical devices, showing rectification behavior and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).

Safety And Hazards

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is harmful if swallowed .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSUMUGHHKGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435561
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

CAS RN

146767-63-7
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example was prepared from the coupling of 3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid with 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)cyclopropanamine (obtained from 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile by the reaction using Ti(OiPr)4/EtMgBr/BF3OEt2). Purification was performed by Shimadzu-VP preparative reverse phase HPLC using the separation method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=10, Final % B=100, Gradient time=10 min, Stop time=12 min, Flow Rate=25 mL/min, Column: Sunfire Prep C18 19×100 5 um, Fraction Collection: 7.86-8.38 min. (UV detection at 220 nm). The material obtained was further purified by preparative TLC (500 um×20×20 cm plate, 5% MeOH/CH2Cl2). Analytical TLC Rf=0.30 (5% MeOH/CH2Cl2). 1H NMR (500 MHz, CD3OD) δ 7.96 (m, 2H), 7.90 (dd, J=7.93, 2.14, 1H), 7.83 (d, J=1.83, 1H), 7.72 (dd, J=8.55, 0.92, 1H), 7.54 (d, J=8.55, 1H), 7.51 (d, J=3.36, 1H), 7.48 (d, J=7.93, 1H), 7.34-7.27 (overlapping m, 4H), 6.55 (dd, J=3.36, 0.92, 1H), 2.96 (s, 3H), 2.29 (s, 3H), 1.69 (m, 2H), 1.38 (m, 2H). LC/MS were performed by using Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. HPLC method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=0, Final % B=100, Gradient time=2 min, Stop time=3 min, Flow Rate=5 ml/min, Column: Phenomenex-Luna, 3.0×50 mm, S10; (ES+) m/z (M+H)+=577.19, HPLC Rt=1.433 min. Analytical HPLC were performed by using Shimadzu-VP instrument with UV detection at 220 nm and 254 nm. Analytical HPLC method: Solvent A=5% MeCN-95% H2O-0.1% TFA, Solvent B=95% MeCN-5% H2O-0.1% TFA, Start % B=20, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Sunfire C18, 3.5 um, 4.6×150 mm, Rt=7.74 min; Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=8.42 min. Analytical HPLC method: Solvent A=5% MeOH-95% H2O-10 mM NH4HCO3, Solvent B=95% MeOH-5% H2O-10 mM NH4HCO3, Start % B=50, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=9.87 min. tert-butyl 1-(1,6-naphthyridin-2-yl)cyclopropylcarbamate was synthesized in a similar fashion then converted to 1-(1,6-naphthyridin-2-yl)cyclopropanamine using the following approach.
Name
3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Koolman, T Heinrich, H Böttcher… - Bioorganic & medicinal …, 2009 - Elsevier
Herein we report the syntheses of 2,3-diaryl-substituted pyrrolo[3,2-b]pyridine-5-carbonitriles via a one-pot 5-endo-dig-cyclization/protection reaction followed by palladium catalyzed …
Number of citations: 37 www.sciencedirect.com

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